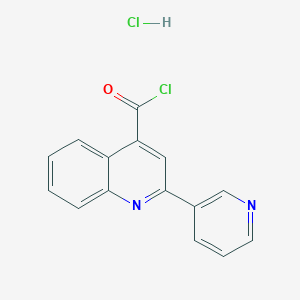

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Description

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a pyridinyl group and at the 4-position with a carbonyl chloride moiety, stabilized as a hydrochloride salt. The hydrochloride salt enhances stability and solubility in polar solvents, which is advantageous for downstream reactions .

Properties

IUPAC Name |

2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEKKYDACOGSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Quinoline Core

Method:

Classical synthesis of quinoline derivatives often employs the Friedländer or Gould-Jacob reaction protocols. For this compound, a typical approach involves condensing an appropriately substituted aniline with a β-keto ester or aldehyde under acidic or basic conditions.

- Reagents such as acetic acid or polyphosphoric acid (PPA) as catalysts.

- Elevated temperatures (reflux conditions).

- Solvents like ethanol or acetic acid.

Research Findings:

The synthesis of quinoline derivatives with halogen and pyridyl substituents has been optimized using microwave-assisted methods, which reduce reaction times and improve yields.

Introduction of the Pyridin-3-yl Group

Method:

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, are employed to attach the pyridin-3-yl group to the quinoline core.

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Reagents: Pyridin-3-ylboronic acid.

- Solvent: Toluene or dimethylformamide (DMF).

- Base: Potassium carbonate or sodium hydroxide.

- Temperature: 80–120°C under inert atmosphere.

Research Data:

This approach yields high regioselectivity and purity, with yields often exceeding 70%.

Formation of the Carboxylic Acid Intermediate

Method:

Oxidation of methyl or other alkyl substituents on the quinoline ring using oxidizing agents such as selenium dioxide or potassium permanganate.

- Solvent: Acetic acid or DMSO.

- Temperature: 100–150°C.

- Duration: Several hours, depending on substrate.

Research Findings:

Oxidation with selenium dioxide provides selective oxidation at benzylic positions, facilitating subsequent conversion to the acid.

Conversion to the Acyl Chloride

Method:

The quinoline-4-carboxylic acid is reacted with thionyl chloride or oxalyl chloride to generate the corresponding acyl chloride.

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.

- Solvent: Anhydrous dichloromethane (DCM).

- Temperature: Reflux (~40°C).

- Duration: 2–4 hours until completion.

Notes:

Excess thionyl chloride is removed under reduced pressure, often with inert gas purging, to prevent hydrolysis.

Formation of the Hydrochloride Salt

Method:

The acyl chloride intermediate is treated with hydrochloric acid or generated directly in the presence of HCl gas or aqueous HCl to form the hydrochloride salt.

- Solvent: Usually in a polar solvent like ethanol or methanol.

- Temperature: Ambient or slightly cooled to control exothermicity.

- Purification: Recrystallization from suitable solvents.

Research Data:

The hydrochloride salt enhances compound stability and solubility, which is advantageous for subsequent applications.

Data Table Summarizing Preparation Methods

Research Findings and Considerations

- Reaction Optimization: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in heterocyclic synthesis, including quinoline derivatives.

- Purity and Characterization: Spectroscopic techniques such as IR, NMR, and MS confirm the structure at each stage, ensuring the integrity of the final compound.

- Safety Protocols: Handling acyl chlorides and thionyl chloride requires strict anhydrous conditions and proper PPE due to their corrosive and toxic nature.

- Environmental Impact: Use of greener solvents and catalytic methods is being explored to minimize environmental footprint.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline and pyridine rings can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Oxidized or Reduced Quinoline/Pyridine Derivatives: Formed from oxidation or reduction reactions.

Scientific Research Applications

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.

Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It can serve as a probe for studying biological processes involving quinoline and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridine rings can intercalate with DNA or inhibit enzymes involved in DNA replication, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in D7) increase the electrophilicity of the carbonyl chloride, enhancing reactivity with amines or alcohols . In contrast, the pyridinyl group in the target compound introduces both electron-withdrawing and π-stacking capabilities, which may improve binding in biological targets .

- Solubility: Hydrochloride salts (e.g., the target compound and ETHYL 2-(CHLOROMETHYL)-4-PHENYLQUINOLINE-3-CARBOXYLATE HYDROCHLORIDE ) exhibit superior aqueous solubility compared to non-salt forms, facilitating purification and biological testing.

- Stability : Halogenated analogs (e.g., D8, 3,4-dichlorophenyl derivative ) show greater thermal stability (melting points >200°C in some cases ), whereas compounds with bulky substituents (e.g., isopropoxyphenyl ) face synthesis challenges due to steric effects.

Biological Activity

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a compound within the quinoline derivatives class, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a pyridine substituent and a carbonyl chloride functional group. Its molecular formula is . The presence of the carbonyl chloride group enhances its reactivity, making it a versatile precursor for synthesizing various pharmaceutical agents .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The structure-activity relationship (SAR) studies suggest that modifications on the quinoline scaffold can enhance its antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride | Bromine at position 6 | Antimicrobial properties |

| 7-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride | Methyl group substitution | Varies based on substitutions |

| 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride | Ethyl group at position 6 | Potential anticancer activity |

Anticancer Potential

The compound's potential as an anticancer agent has been highlighted in several studies. It has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanisms are believed to involve the induction of apoptosis in cancer cells, although specific pathways are still under investigation .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.

Interaction Studies

Interaction studies have been crucial for understanding the pharmacological profile of this compound. Key areas of focus include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are critical in bacterial and cancer cell metabolism.

- Binding Affinity : Molecular docking studies indicate that it binds effectively to target proteins, which may correlate with its biological activities .

Case Studies and Research Findings

Several research projects have investigated the biological activities of related quinoline derivatives, providing insights into their potential therapeutic applications:

- Antimalarial Activity : A study explored the antimalarial properties of related quinolone compounds, establishing a connection between structural modifications and enhanced activity against Plasmodium falciparum .

- Antioxidant Properties : Research on similar compounds has also revealed antioxidant activities, suggesting that these derivatives may protect against oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and challenges in preparing 2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.

Pyridine Substitution : Coupling via Suzuki-Miyaura or nucleophilic aromatic substitution to introduce the pyridin-3-yl group.

Carbonyl Chloride Activation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to acyl chloride.

Hydrochloride Salt Formation : Precipitation using HCl in anhydrous solvents (e.g., dichloromethane).

- Critical Parameters : Temperature control (<5°C during acylation), solvent choice (e.g., dry THF for moisture-sensitive steps), and catalyst optimization (e.g., Pd catalysts for coupling) .

- Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline formation | H₂SO₄, 110°C, 12h | 65–70 | |

| Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 | |

| Acylation | SOCl₂, reflux, 4h | >85 |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity : HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Retention time comparison to standards is critical .

- Structural Confirmation :

- LCMS : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

- NMR : ¹H/¹³C NMR to resolve aromatic protons (quinoline H8 proton δ ~8.9 ppm) and pyridine substituents .

- Hygroscopicity Assessment : Dynamic vapor sorption (DVS) or Karl Fischer titration to quantify moisture uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the pyridine coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for improved cross-coupling efficiency.

- Solvent Effects : Replace DMF with toluene or dioxane to reduce side reactions.

- Microwave Assistance : Shorten reaction time (e.g., 30 min at 120°C) while maintaining yield .

- Statistical Design : Use a Box-Behnken model to optimize temperature, catalyst loading, and solvent ratio .

Q. How do structural modifications (e.g., chloro or methoxy substituents) influence reactivity and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity of the carbonyl chloride, improving nucleophilic acyl substitution (e.g., with amines).

- Electron-Donating Groups (OCH₃) : Stabilize intermediates but may reduce reactivity with sterically hindered nucleophiles.

- Biological Impact : Pyridin-3-yl substitution enhances binding to kinase ATP pockets, while chloro groups improve membrane permeability. Compare IC₅₀ values in enzyme assays .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability.

- Metabolite Profiling : LCMS-based stability studies (e.g., in plasma) to rule out degradation artifacts.

- Computational Validation : Molecular docking to verify target engagement (e.g., quinoline scaffolds in PARP inhibitors) .

Q. What strategies mitigate hygroscopicity and degradation during storage?

- Methodological Answer :

- Packaging : Store under argon in flame-sealed ampules with molecular sieves.

- Lyophilization : Convert to free base temporarily, then reconstitute with HCl before use.

- Stability Studies : Monitor via accelerated aging (40°C/75% RH) with periodic HPLC checks .

Q. Can computational methods predict regioselectivity in derivatization reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.